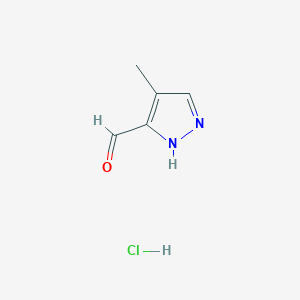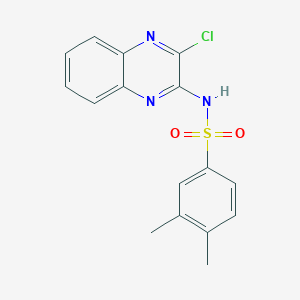
2-(3-クロロキノキサリン-2-イル)-3,4-ジメチルベンゼンスルホンアミド
説明
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O2S and its molecular weight is 347.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん剤
“2-(3-クロロキノキサリン-2-イル)-3,4-ジメチルベンゼンスルホンアミド”を含むキノキサリン骨格は、活性化学療法剤の発見のための有望なプラットフォームです . 特に、この化合物のいくつかの誘導体は、HCT116(ヒト結腸がん)、HepG2(肝細胞がん)、およびMCF-7(ヒト乳がん腺癌細胞株)などの腫瘍細胞株に対して有望な活性を示しています .
アポトーシス誘導物質
“2-(3-クロロキノキサリン-2-イル)-3,4-ジメチルベンゼンスルホンアミド”のいくつかの誘導体は、プログラムされた細胞死の過程であるアポトーシスを誘導することがわかった . たとえば、化合物VIIIcは、細胞周期プロファイルの有意な乱れと、G2 / M期境界での細胞周期停止を誘導しました . これは、HCT116細胞株に対する抗がん剤およびアポトーシス誘導剤としてのさらなる最適化と開発のための潜在的な候補となります .
VEGFR-2酵素阻害
VEGFR-2(血管内皮成長因子受容体2)は、血管新生、つまり新しい血管の形成における役割から、がん治療の主要な標的です。 “2-(3-クロロキノキサリン-2-イル)-3,4-ジメチルベンゼンスルホンアミド”のいくつかの誘導体は、VEGFR-2に対して弱い活性を示しています 。これは、この分野のさらなる探求の可能性を示唆しています。
細胞周期の乱れ
前述のように、”2-(3-クロロキノキサリン-2-イル)-3,4-ジメチルベンゼンスルホンアミド”の誘導体である化合物VIIIcは、細胞周期プロファイルに有意な乱れを引き起こすことがわかっています . これは、細胞周期調節のメカニズムとその治療目的への標的化を理解するための潜在的な研究経路となりえます。
新規誘導体の合成
“2-(3-クロロキノキサリン-2-イル)-3,4-ジメチルベンゼンスルホンアミド”のキノキサリン骨格は、新規誘導体の合成のためのプラットフォームを提供します . これらの新しい化合物は、さまざまな生物学的活性について評価でき、この化合物の潜在的な用途を拡大できます。
生化学研究
“2-(3-クロロキノキサリン-2-イル)-3,4-ジメチルベンゼンスルホンアミド”とその誘導体は、生化学研究、特にこれらの化合物とさまざまな酵素や受容体との相互作用を研究するために使用できます .
作用機序
Target of Action
Quinoxaline derivatives, which this compound is a part of, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes that can inhibit or promote certain biological processes .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence a wide range of biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit a variety of biological activities .
生化学分析
Biochemical Properties
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with sulfonamide-sensitive enzymes, leading to changes in their activity. Additionally, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can form complexes with proteins, affecting their stability and function .
Cellular Effects
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide has been shown to influence various cellular processes. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound may modulate the activity of key signaling molecules, resulting in changes in cell proliferation, differentiation, and apoptosis. Furthermore, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their functions. For instance, it may inhibit sulfonamide-sensitive enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide remains stable under specific storage conditions, such as room temperature . Its degradation over time can lead to reduced efficacy and altered cellular responses. Long-term exposure to this compound may result in adaptive changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide may inhibit or activate enzymes involved in the sulfonamide metabolic pathway, resulting in altered levels of specific metabolites .
Transport and Distribution
Within cells and tissues, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters, facilitating its uptake and distribution within cells. Additionally, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide may interact with binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may be targeted to the mitochondria, affecting metabolic processes and cellular energy production .
特性
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10-7-8-12(9-11(10)2)23(21,22)20-16-15(17)18-13-5-3-4-6-14(13)19-16/h3-9H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVNGIINVVWJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183047 | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949816-27-6 | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-(3-chloro-2-quinoxalinyl)-3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


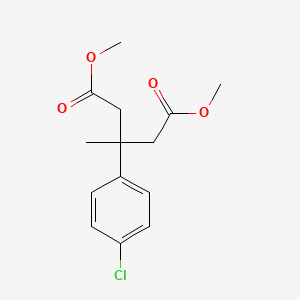
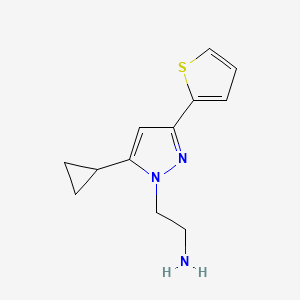

![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
![4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472876.png)
![2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid](/img/structure/B1472877.png)

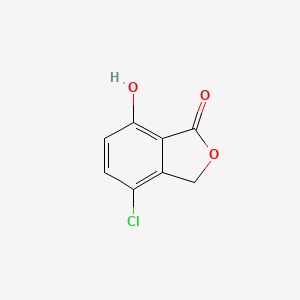

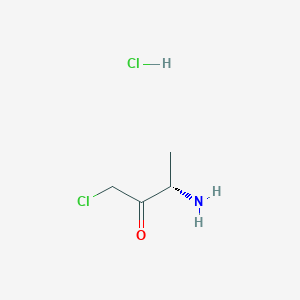

![4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1472889.png)
![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472890.png)
